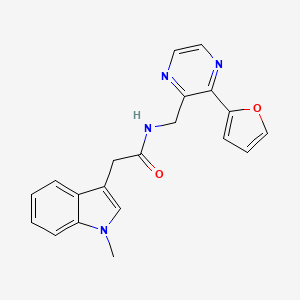

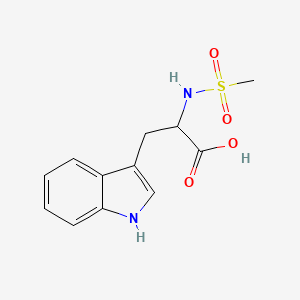

![molecular formula C22H18N4O2 B2734497 N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 440330-40-5](/img/structure/B2734497.png)

N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” is a compound that has been studied for its potential inhibitory activity against cholinesterases (ChEs) . ChEs play a crucial role in nerve impulse transmission at the cholinergic synapses, and their inhibition has been recognized as a key factor in the treatment of Alzheimer’s disease (AD), Parkinson’s disease, senile dementia, myasthenia gravis, and ataxia .

Synthesis Analysis

The synthesis of such compounds often involves the diazotisation and subsequent cyclisation of 2-aminobenzamides via stable diazonium salts . This transformation is compatible with a wide range of aryl functional groups and amide-substituents .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The presence of different substituents on the benzyl moiety can significantly affect the compound’s activity .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and varied. For instance, these compounds can undergo nickel-catalysed denitrogenative insertion reactions, with alkenes, alkynes, and allenes .科学的研究の応用

Antiviral Activity

A study developed novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 strain of the influenza A virus. These compounds were synthesized through a series of reactions involving benzoyl isothiocyanate and were characterized by various spectroscopic methods. Among the synthesized compounds, eight showed notable antiviral activities against avian influenza, highlighting their potential as therapeutic agents in combating flu viruses (Hebishy et al., 2020).

Polymer Science

In polymer science, benzamide derivatives have been employed in the synthesis of well-defined aromatic polyamides with low polydispersities. This research explored the polycondensation of methyl 4-octylaminobenzoate, demonstrating a method to obtain highly pure polyamides, which could have implications for the development of new materials with specific mechanical and thermal properties (Yokozawa et al., 2005).

Material Chemistry

A study focused on the synthesis of hexahydro-s-triazine derivatives as acid-sensitive compounds for creating acid-degradable epoxy resins. These resins showed high thermal and mechanical properties, comparable to commercial alternatives, with the added benefit of controlled degradability under strong acid stimuli. This research points to potential applications in developing recyclable materials and environmentally friendly disposal methods (You et al., 2017).

Antimicrobial and Antitumor Agents

Another area of research has been the synthesis of fused 1,2,4-triazines with potential antimicrobial and antitumor properties. These compounds were prepared through reactions involving thiosemicarbazide and characterized for their biological activities. Some synthesized derivatives showed promising results in primary in vitro screenings for both antimicrobial and antitumor activities, suggesting their potential in medical and pharmaceutical applications (El-Moneim et al., 2015).

作用機序

将来の方向性

Future research on “N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent for neurological disorders like AD . Additionally, studies could explore the effects of different substituents on the benzyl moiety to enhance its activity .

特性

IUPAC Name |

N-benzyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c27-21(23-14-16-6-2-1-3-7-16)18-12-10-17(11-13-18)15-26-22(28)19-8-4-5-9-20(19)24-25-26/h1-13H,14-15H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYDXBPEMFLKMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

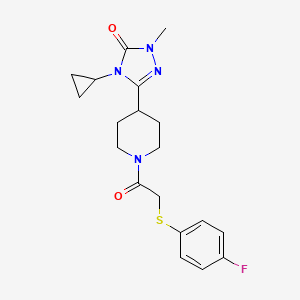

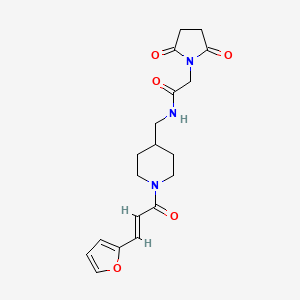

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2734418.png)

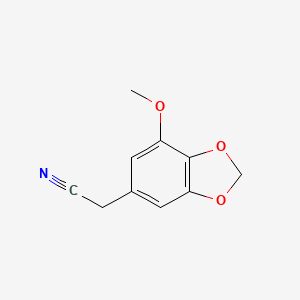

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol](/img/structure/B2734421.png)

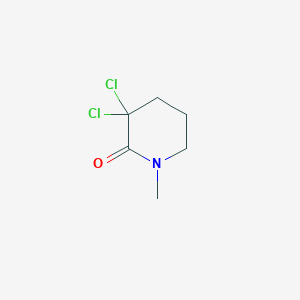

![11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734423.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-yl-1,3-thiazole-5-carboxylic acid](/img/structure/B2734424.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2734429.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2734434.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2734436.png)

![N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734437.png)